5-Bromo-2-chloro-4-trifluoromethyl-quinoline
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Overview
Description
5-Bromo-2-chloro-4-trifluoromethyl-quinoline is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-4-trifluoromethyl-quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the halogenation of quinoline derivatives followed by the introduction of the trifluoromethyl group. The reaction conditions often require the use of strong halogenating agents and catalysts to achieve the desired substitution patterns.
Industrial Production Methods
Industrial production of this compound may involve scalable processes such as continuous flow synthesis or batch processing. These methods are optimized for high yield and purity, often employing advanced techniques like microwave-assisted synthesis or high-pressure reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-4-trifluoromethyl-quinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different quinoline derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex organic molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions include various substituted quinolines, which can be further functionalized for specific applications in pharmaceuticals and materials science.
Scientific Research Applications
5-Bromo-2-chloro-4-trifluoromethyl-quinoline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific diseases.
Industry: The compound is utilized in the production of advanced materials, including polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-4-trifluoromethyl-quinoline involves its interaction with specific molecular targets and pathways. The presence of halogen and trifluoromethyl groups enhances its binding affinity to biological receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and the nature of the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Bromo-2-chloro-4-trifluoromethyl-quinoline include other halogenated quinolines and trifluoromethyl-substituted heterocycles. Examples include:
- 5-Bromo-2-chloro-4-(trifluoromethyl)pyridine
- 6-Fluoro-2-cyanoquinoline
- 4,5-Dichloroquinoline
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of bromine, chlorine, and trifluoromethyl groups enhances its reactivity and potential for diverse applications, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C10H4BrClF3N |
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Molecular Weight |
310.50 g/mol |
IUPAC Name |
5-bromo-2-chloro-4-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C10H4BrClF3N/c11-6-2-1-3-7-9(6)5(10(13,14)15)4-8(12)16-7/h1-4H |
InChI Key |
OEFSHEJCWCOVBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=CC(=N2)Cl)C(F)(F)F |
Origin of Product |
United States |
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